molecular formula C45H64NOPS B13654403 (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13654403
M. Wt: 698.0 g/mol
InChI Key: NJTZXBAVUFMRAV-GOYGSKNTSA-N
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Description

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of adamantane groups, a phosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phosphanyl group: This step involves the reaction of a suitable phosphine precursor with adamantane derivatives under controlled conditions.

    Introduction of the sulfinamide moiety: This is achieved through the reaction of a sulfinyl chloride with an appropriate amine derivative.

    Coupling reactions: The final compound is obtained by coupling the intermediate products through a series of reactions, including nucleophilic substitution and reduction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing catalytic activity and selectivity.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, facilitating catalytic reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
  • ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfonamide

Uniqueness

The uniqueness of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of adamantane groups, phosphanyl group, and sulfinamide moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to form stable complexes with metal ions.

Properties

Molecular Formula

C45H64NOPS

Molecular Weight

698.0 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C45H64NOPS/c1-41(2,3)49(47)46-40(35-12-13-37-38(22-35)43(6,7)15-14-42(37,4)5)36-10-8-9-11-39(36)48(44-23-29-16-30(24-44)18-31(17-29)25-44)45-26-32-19-33(27-45)21-34(20-32)28-45/h8-13,22,29-34,40,46H,14-21,23-28H2,1-7H3/t29?,30?,31?,32?,33?,34?,40-,44?,45?,48?,49?/m1/s1

InChI Key

NJTZXBAVUFMRAV-GOYGSKNTSA-N

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)NS(=O)C(C)(C)C)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)NS(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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